molecular formula C15H13Cl2NO B11174606 2,6-dichloro-N-ethyl-N-phenylbenzamide

2,6-dichloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11174606
M. Wt: 294.2 g/mol
InChI Key: FBVIMCKSWNDLLC-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-ethyl-N-phenylbenzamide is a substituted benzamide derivative characterized by a benzamide core with two chlorine atoms at the 2- and 6-positions of the aromatic ring, an ethyl group, and a phenyl group attached to the nitrogen atom. The structural conformation of the amide group (trans arrangement of N–H and C=O bonds) is conserved across similar benzanilides, as observed in crystallographic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-ethyl aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield corresponding oxides or amines .

Scientific Research Applications

2,6-dichloro-N-ethyl-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Conformational Effects

  • N-(2,6-Dichlorophenyl)benzamide (CAS 10286-88-1): This analog lacks the ethyl group on the nitrogen, resulting in a simpler substitution pattern. Crystallographic data reveal a planar amide group with dihedral angles between the phenyl and dichlorophenyl rings ranging from 48.5° to 65.1°, influencing molecular packing via N–H⋯O hydrogen bonds .
  • 2-Chloro-N-(2,6-dichlorophenyl)benzamide (N26DCP2CBA) :
    This compound features an additional chlorine atom at the 2-position of the benzamide ring. X-ray studies show bond parameters (e.g., C=O and N–H lengths) nearly identical to those in 2,6-dichloro-N-ethyl-N-phenylbenzamide, suggesting similar electronic environments . However, the absence of an N-ethyl group reduces lipophilicity (predicted logP = 4.63 for N-(2,6-dichlorophenyl)benzamide vs. higher logP for the ethylated derivative) .

N-Alkyl and N-Aryl Substitutions

  • However, this modification may diminish π-π stacking interactions critical for solid-state stability .
  • N-Benzyl-N-(2,6-dimethylphenyl)-2,6-difluorobenzamide (5315-91-3) :
    Fluorine substitution at the 2,6-positions and a benzyl group on the nitrogen increase electronegativity and steric demand. Fluorine’s electron-withdrawing effects could enhance metabolic stability compared to chlorine, making this analog more suitable for pharmaceutical applications .

Functional and Application-Oriented Analogs

Pesticide Derivatives

  • N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) :
    The ethoxymethoxy group enhances bioavailability and systemic translocation in plants, a feature absent in this compound. This substitution pattern is critical for herbicidal activity .

  • 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (MFCD00228084) :
    The acetamide backbone and dimethylphenyl group confer selective herbicidal activity. Compared to benzamide derivatives, acetamides generally exhibit lower persistence in soil due to faster hydrolysis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents logP (Predicted) Applications References
This compound C₁₅H₁₃Cl₂NO N-Ethyl, N-phenyl, 2,6-Cl ~5.2* Research chemical -
N-(2,6-Dichlorophenyl)benzamide C₁₃H₉Cl₂NO N-H, 2,6-Cl 4.63 Synthetic intermediate
2,6-Dichloro-N,N-dimethylbenzamide C₉H₈Cl₂NO N,N-dimethyl, 2,6-Cl ~3.8 Agrochemical precursor
Etobenzanid C₁₅H₁₃Cl₂NO₃ 4-Ethoxymethoxy, 2,3-Cl ~4.1 Herbicide
N-Benzyl-N-(2,6-dimethylphenyl)-2,6-difluorobenzamide C₂₂H₁₉F₂NO N-Benzyl, 2,6-F, 2,6-dimethyl ~5.0 Pharmaceutical candidate

*Estimated based on analog data.

Biological Activity

2,6-Dichloro-N-ethyl-N-phenylbenzamide is a chemical compound that has garnered attention for its potential biological activities across various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H14Cl2N
  • Molecular Weight: 285.19 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(NC(=O)C1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)C=C

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Research indicates that it may function as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and facilitating interactions with cellular targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against various bacterial strains and fungi. The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Research on related benzamide derivatives has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific cellular pathways involved in tumor growth could be a significant focus for future studies .

Study on Antiviral Mechanisms

A study conducted on N-phenyl benzamides demonstrated their ability to inhibit CVA9 effectively. Among the tested compounds, two exhibited high specificity and low cytotoxicity at effective concentrations. The study highlighted the importance of the phenyl benzamide moiety in antiviral activity, suggesting that modifications could enhance efficacy against similar viruses .

Investigation of Antimicrobial Activity

In a study assessing various benzamide derivatives for antimicrobial activity, this compound was included in a screening panel. Results indicated moderate antibacterial effects against Gram-positive bacteria and fungi. Further optimization of the compound's structure may lead to enhanced antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AntimicrobialEnzyme inhibition, membrane disruption
N-Phenyl BenzamideAntiviralCapsid binding and stabilization
4-tert-butyl-N-(cyanomethyl)benzamideAnticancerApoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-dichloro-N-ethyl-N-phenylbenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Ullmann condensation between 2,6-dichlorobenzoyl chloride and N-ethylaniline under catalytic CuI/1,10-phenanthroline conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzoyl chloride to amine), inert atmosphere (N₂ or Ar), and reflux in anhydrous DMF at 120°C for 12–16 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 298 K, refined via SHELXL-2018, confirms bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between aromatic rings. R-factor thresholds < 0.05 indicate high reliability .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure. Waste must be segregated into halogenated organic containers and processed by licensed waste management firms. Acute toxicity data (e.g., LD₅₀) are unavailable, so assume high hazard potential based on structural analogs like 2,6-dichloroaniline derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., between independent studies ) may arise from crystal packing effects or disorder. Employ twin refinement in SHELXL and validate against spectroscopic data (¹H/¹³C NMR, FT-IR). For disordered regions, use PART and SIMU instructions to model alternative conformers .

Q. What experimental strategies are suitable for probing its potential pharmacological interactions?

  • Methodological Answer : Conduct molecular docking studies (AutoDock Vina) targeting enzymes like cytochrome P450 or kinases. Validate with in vitro assays:

  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists).
  • Enzyme inhibition : Kinetic analysis via spectrophotometry (e.g., IC₅₀ determination).
    Prioritize targets based on structural similarity to known bioactive benzamides .

Q. How does the compound behave under environmental conditions, and what analytical methods track its degradation?

  • Methodological Answer : Assess photodegradation using a solar simulator (λ > 290 nm) in aqueous/organic media. Monitor via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Identify intermediates (e.g., dechlorinated products) using high-resolution mass spectrometry (HRMS) and compare with predicted pathways (EPI Suite™) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under N₂. Discrepancies in melting points (e.g., 145–150°C vs. 155–160°C) may stem from polymorphic forms. Characterize polymorphs via SC-XRD and powder XRD. Thermodynamic stability is confirmed by slurry conversion experiments in ethanol/water mixtures .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters for this compound

ParameterValue (Study A )Value (Study B )
Space groupP 1P2₁/c
R-factor0.0430.084
C–Cl bond length1.739 Å1.742 Å
Dihedral angle85.2°89.7°

Table 2. Recommended Analytical Techniques

PropertyMethodConditions
PurityHPLC-UVC18, 254 nm, 1 mL/min
Structural confirmation¹H/¹³C NMR (DMSO-d₆)400 MHz, 25°C
Thermal stabilityTGA/DSCN₂, 10°C/min

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,6-dichloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3

InChI Key

FBVIMCKSWNDLLC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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